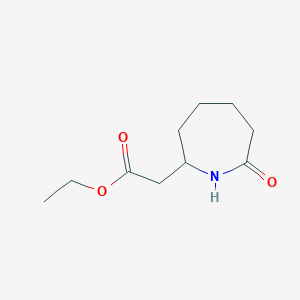

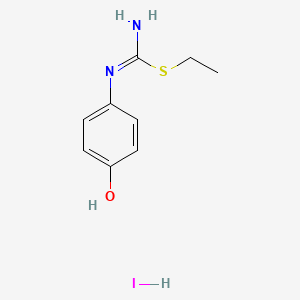

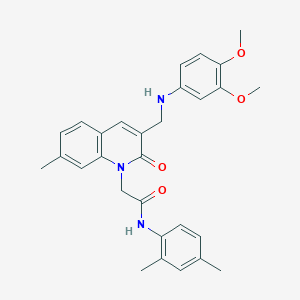

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, also known as MET, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it an interesting target for further investigation.

Applications De Recherche Scientifique

Complexation with Metals

Research on tripodal aminophenolate ligand complexes of Aluminum(III), Gallium(III), and Indium(III) reveals insights into complex formation constants and solution structures through NMR and UV spectroscopic studies. These complexes demonstrate the versatility of triazole-based ligands in coordinating with various metals, hinting at potential catalytic or material science applications (Caravan & Orvig, 1997).

Synthesis and Structural Evaluation

The synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine, involving triazole derivatives, highlight the potential of these compounds in developing new chemical entities with possible pharmaceutical or material applications (Kukuljan, Kranjc, & Perdih, 2016).

Antiviral Research

A study focused on the synthesis and identification of novel potential thiadiazole-based molecules containing a 1,2,3-triazole moiety demonstrates their potential antiviral activity against COVID-19. This work showcases the role of triazole derivatives in developing antiviral agents through structure-guided virtual screening (Rashdan et al., 2021).

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities further underscores the significance of triazole structures in medicinal chemistry. These compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Catalytic Applications

A study on RuCl2(PPh3)2(triazol-5-ylidene) as an active catalyst for controlled radical polymerization of methyl methacrylate indicates the use of triazole derivatives in polymer chemistry. The presence of triazole enhances catalytic activity, providing a pathway for controlled polymer synthesis (Melis & Verpoort, 2003).

Propriétés

IUPAC Name |

(1R)-1-(3-methyltriazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERFFVLJKPEURK-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=NN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=NN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)